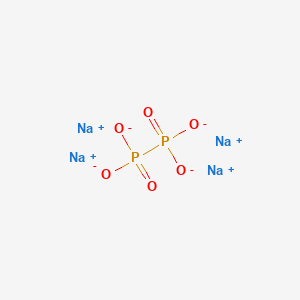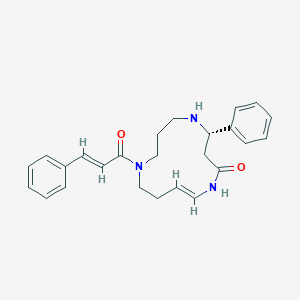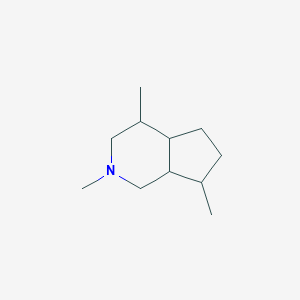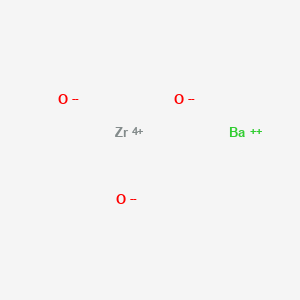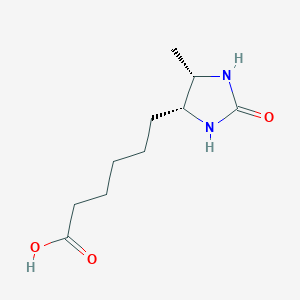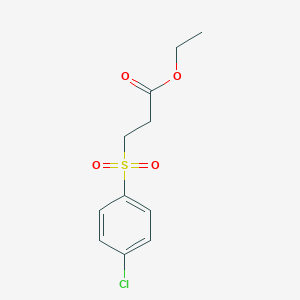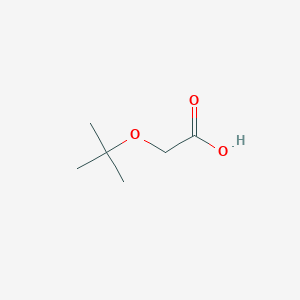
2-(tert-ブトキシ)酢酸
概要
説明
2-(Tert-butoxy)acetic acid (TBAA) is an organic acid that has been used in various scientific research applications. It is a versatile compound that has a number of unique properties that make it a valuable tool in the laboratory. TBAA has been used in many different experiments, including those involving biochemistry, physiology, and drug development.
科学的研究の応用
化学合成
“2-(tert-ブトキシ)酢酸”は、ライフサイエンス、マテリアルサイエンス、化学合成など、さまざまな研究分野で使用されています . これは、多くの場合、他の化学化合物の合成における試薬として使用されます .
カルボン酸の保護基
“2-(tert-ブトキシ)酢酸”を含むtert-ブチルエステル基は、さまざまな求核剤や還元剤に対する優れた安定性から、カルボン酸の保護基として広く使用されています . また、酸性条件下で便利に脱保護されます .
アミノ酸官能基
tert-ブチルエステル基は、アミノ酸のカルボン酸官能基の保護基として頻繁に使用されます . これは、特にペプチド合成において有用であり、保護基は望ましくない副反応を防ぐために使用されます。
薬物送達システム
“2-(tert-ブトキシ)酢酸”は、組織足場や薬物送達システムの調製に使用されてきました . これは、これらの用途に適した安定な構造を形成できる化学的性質による可能性があります。
合成ウールとシルクの代替品
“2-(tert-ブトキシ)酢酸”は、合成ウールやシルクの代替品の合成にも使用されてきました . これは、天然繊維と類似した性質を持つポリマーを形成する能力による可能性があります。
安定なNCAの形成
“2-(tert-ブトキシ)酢酸”は、安定なN-カルボキシ無水物(NCA)の形成に使用されてきました . 安定なNCAを形成する反応の自発性は、ペプチドの長さに伴って増加することが判明しました .
Safety and Hazards
作用機序
Target of Action
This compound is a derivative of acetic acid, with a tert-butoxy group attached . The specific biological targets and their roles are yet to be elucidated.
Mode of Action
Acetic acid is known to participate in various biochemical reactions, particularly in the production of acetyl-CoA, a key molecule in metabolism . The tert-butoxy group may influence the compound’s reactivity or interaction with its targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(Tert-butoxy)acetic acid are not well-studied. As a small, polar molecule, it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on its interactions with various enzymes and transport proteins .
Result of Action
It’s reasonable to hypothesize that its effects would be related to its interactions with its targets and its role in biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-(Tert-butoxy)acetic acid. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interactions with its targets .
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLILHPGWSURBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375469 | |
| Record name | tert-butoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13211-32-0 | |
| Record name | tert-butoxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tert-Butoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








